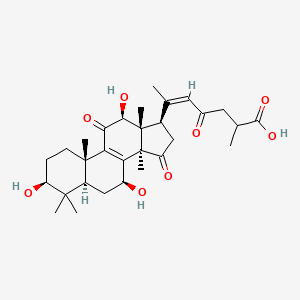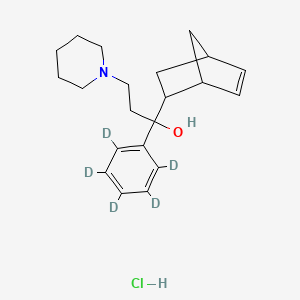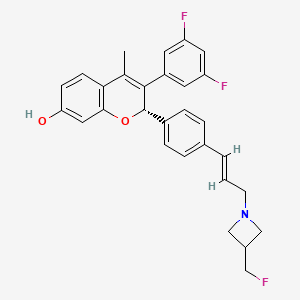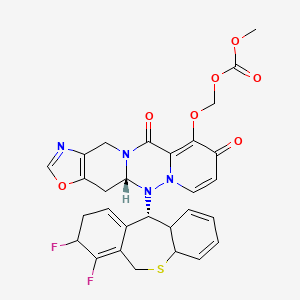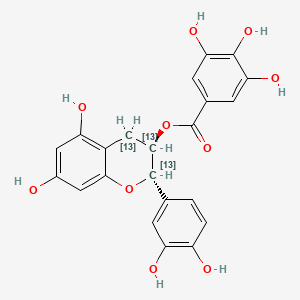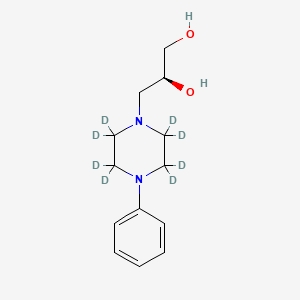
Zolpidem Carbaldehyde-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zolpidem Carbaldehyde-d6: is a deuterated form of Zolpidem Carbaldehyde, which is a derivative of Zolpidem. Zolpidem is a well-known sedative-hypnotic drug used primarily for the treatment of insomnia. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Zolpidem due to its stability and distinguishable mass spectrometric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zolpidem Carbaldehyde-d6 involves the incorporation of deuterium atoms into the Zolpidem Carbaldehyde molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated formaldehyde in the presence of a catalyst to replace the hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for the purification and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions: Zolpidem Carbaldehyde-d6 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Zolpidem Carboxylic Acid-d6
Reduction: Zolpidem Alcohol-d6
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Zolpidem Carbaldehyde-d6 is widely used in scientific research for various applications:
Pharmacokinetic Studies: Used as an internal standard in LC-MS/MS methods to study the pharmacokinetics of Zolpidem.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of Zolpidem.
Drug Development: Used in the development of new sedative-hypnotic drugs by providing insights into the structure-activity relationship
Mechanism of Action
Zolpidem Carbaldehyde-d6, like Zolpidem, exerts its effects by binding to the gamma-aminobutyric acid type A (GABA A) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to increased chloride conductance, neuronal hyperpolarization, and decreased neuronal excitability. The result is a sedative and hypnotic effect, which helps in the treatment of insomnia .
Comparison with Similar Compounds
Zolpidem: The parent compound, used as a sedative-hypnotic drug.
Zopiclone: Another sedative-hypnotic drug with a similar mechanism of action.
Zaleplon: A sedative-hypnotic drug with a shorter half-life compared to Zolpidem
Uniqueness: Zolpidem Carbaldehyde-d6 is unique due to the incorporation of deuterium atoms, which provides stability and distinct mass spectrometric properties. This makes it particularly useful in pharmacokinetic and metabolism studies, where it can serve as an internal standard to accurately quantify Zolpidem and its metabolites .
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
256.33 g/mol |
IUPAC Name |
5,7,8-trideuterio-2-(4-methylphenyl)-6-(trideuteriomethyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H14N2O/c1-11-3-6-13(7-4-11)16-14(10-19)18-9-12(2)5-8-15(18)17-16/h3-10H,1-2H3/i2D3,5D,8D,9D |
InChI Key |
VJLDYAKVOYGTDL-ALEXJTRMSA-N |
Isomeric SMILES |
[2H]C1=C(C2=NC(=C(N2C(=C1C([2H])([2H])[2H])[2H])C=O)C3=CC=C(C=C3)C)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Morpholin-4-yl-4-[6-[6-[[6-(trideuteriomethoxy)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12417568.png)
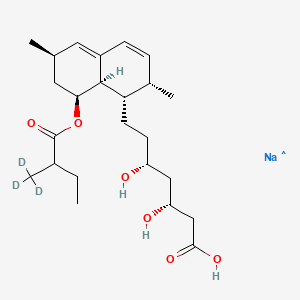
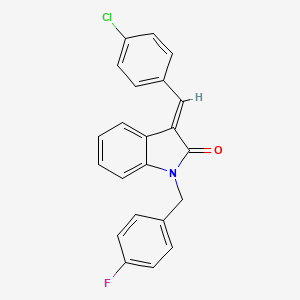
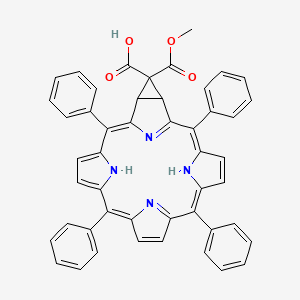

![(6R)-4,4-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B12417590.png)
![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)
